Reduced Lipophilicity (XLogP3) Versus Non-Hydroxylated BCHep Analog
The introduction of the bridgehead 5-hydroxyl group reduces the computed lipophilicity by 1.4 log units compared to the parent bicyclo[3.1.1]heptane-1-carboxylic acid (XLogP3: 0.1 vs. 1.5) [1]. This shift places the hydroxylated compound within a more favorable lipophilicity range for oral drug-like properties, where lower logP generally correlates with reduced off-target binding and improved metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Bicyclo[3.1.1]heptane-1-carboxylic acid (CAS 91239-72-4): XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = −1.4 (93% reduction in logP units) |
| Conditions | XLogP3 computed via PubChem algorithm; identical methodology for both compounds |
Why This Matters
Lower logP is typically advantageous for aqueous solubility and renal clearance, making the hydroxylated analog more suitable for drug discovery programs targeting oral bioavailability.
- [1] Kuujia.com. Computed XLogP3 for 5-Hydroxybicyclo[3.1.1]heptane-1-carboxylic acid (0.1) and Bicyclo[3.1.1]heptane-1-carboxylic acid (1.5). View Source
- [2] Arnott, J.A., Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863–875. (General principle of logP in drug-likeness) View Source
